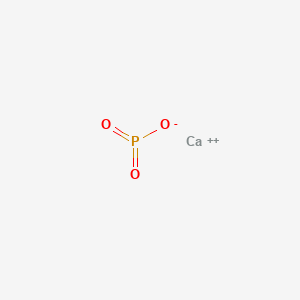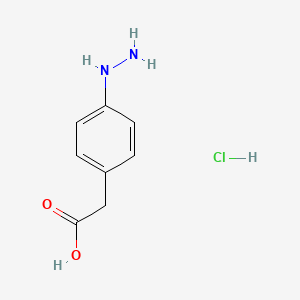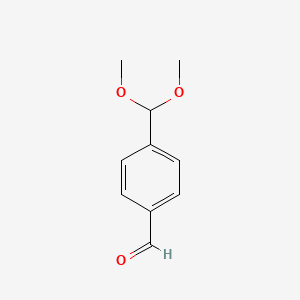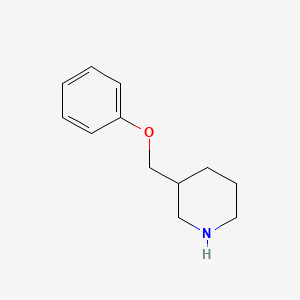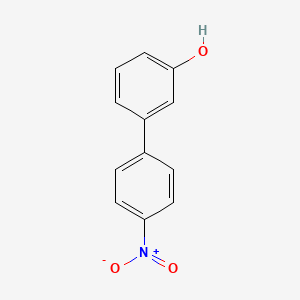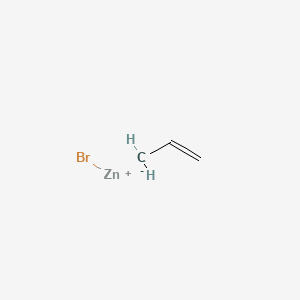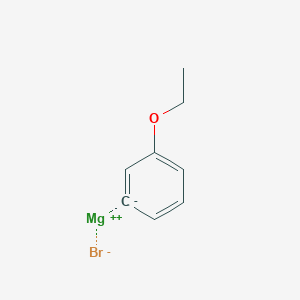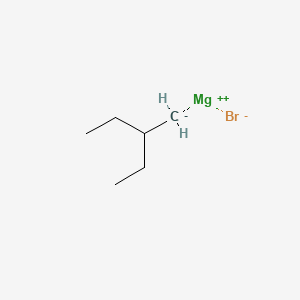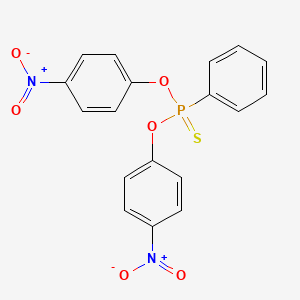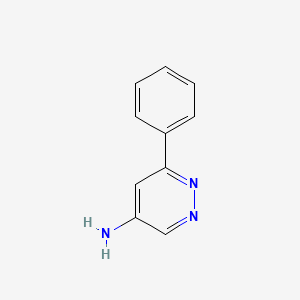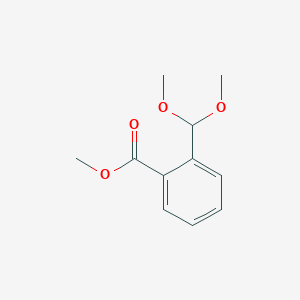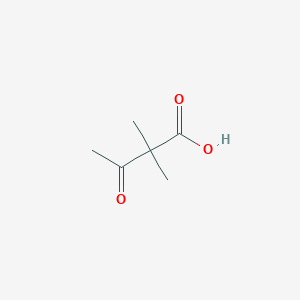
2,2-Dimethyl-3-oxobutanoic acid
Descripción general
Descripción
2,2-Dimethyl-3-oxobutanoic acid, also known as oxalacetic acid, is an important intermediate in the Krebs Cycle and is essential for energy production in the body. It is a four-carbon dicarboxylic acid that is found in both plants and animals and is involved in a variety of metabolic processes. Oxalacetic acid is a key component of the tricarboxylic acid cycle, which is responsible for the production of energy from carbohydrates, fats, and proteins. Oxalacetic acid is also involved in the metabolism of amino acids and fatty acids, as well as the synthesis of certain vitamins and hormones.
Aplicaciones Científicas De Investigación
Photolysis and Chemical Transformations
- Photolysis of Related Compounds : A study on the photolysis of methyl 2-chloro-3-oxobutanoate, a compound closely related to 2,2-Dimethyl-3-oxobutanoic acid, provided insights into the formation of various complex molecules through processes like homolytic cleavage and α-cleavage. This research has implications for understanding the behavior of similar compounds under irradiation (Enev, Petkov, Markova, & Markov, 1987).
Synthesis of Novel Compounds
- Production of Condensation Products : The reaction of 4,4-dimethyl-3-oxobutanoic acid esters with other compounds led to the synthesis of novel condensation products. These findings are significant for the development of new chemical entities and have potential applications in various fields including pharmaceuticals and materials science (Coppola & Damon, 1990).
Catalytic Processes and Synthesis
- Asymmetric Catalytic Hydrogenation : A study demonstrated the highly enantioselective hydrogenation of a related compound to 2,2-Dimethyl-3-oxobutanoic acid, which is crucial for the synthesis of enantiomerically pure isoprenoid building blocks. This research is particularly relevant for the development of asymmetric synthesis methods in organic chemistry (Ostermeier, Brunner, Korff, & Helmchen, 2003).
Food Chemistry and Flavor Analysis
- Formation in Foodstuffs : The compound has been identified as an intermediate in the formation of certain flavor compounds in foodstuffs. Understanding these chemical pathways is vital for the food industry, particularly in flavor and aroma development (Pisarnitskii, Bezzubov, & Egorov, 1987).
Propiedades
IUPAC Name |
2,2-dimethyl-3-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(7)6(2,3)5(8)9/h1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZZWRQRPKSEQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-oxobutanoic acid | |
CAS RN |
98485-46-2 | |
| Record name | 2,2-Dimethyl-3-oxobutanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098485462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-DIMETHYL-3-OXOBUTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS3IYO6XGH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



